![molecular formula C16H15N3OS B2886507 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1029783-80-9](/img/structure/B2886507.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
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Overview
Description
“N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine” is a chemical compound that has been used in various scientific studies due to its unique properties. It has a molecular weight of 350.44 .
Synthesis Analysis
Based on the cholinergic hypothesis of a similar compound, new derivatives have been designed and synthesized . The chemical structures of these synthesized derivatives were confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The new derivatives have been tested for their inhibitory activities against acetylcholinesterase (AChE) in vitro . Most of the compounds of 4-methoxy-phenylthiazole-2-amine derivatives had a certain AChE inhibitory activity in vitro .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of β-Lactam Antibiotics
The compound has been utilized in the synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones , which are key intermediates in the production of β-lactam antibiotics . These antibiotics are crucial in combating bacterial infections and have a broad range of applications in medical treatments.
Alzheimer’s Disease Research
Derivatives of the compound have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease . This application is significant in the development of treatments for neurodegenerative diseases, particularly in understanding and potentially mitigating cognitive decline.
Antimicrobial Activity
Thiazole derivatives, which include the compound , have been documented to possess antimicrobial properties . This makes them valuable in the study of new drugs that can act against resistant strains of bacteria and other pathogens.
Anticancer Activity
Research has indicated that thiazole derivatives can exhibit anticancer and cytotoxic activities . This application is particularly important in the search for novel chemotherapy agents and in understanding the mechanisms of cancer cell inhibition.
Chemical Synthesis and Protective Group Chemistry
The compound has been used in protective group chemistry, particularly in the protection of amide-NH groups during chemical synthesis . This is a critical step in the preparation of various biologically active molecules.
Drug Development and ADMET Prediction
Studies have involved the use of the compound in the design and synthesis of new drugs, followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction . This application is vital in the early stages of drug development, ensuring the safety and efficacy of new pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems.
Mode of Action
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged stimulation of its receptors. The overstimulation of acetylcholine receptors can lead to various effects depending on the receptors’ location. In the central nervous system, it can lead to seizures or respiratory depression. In the peripheral nervous system, it can cause bradycardia, hypotension, or even muscle paralysis .
Pharmacokinetics
In silico predictions suggest that the compound has satisfactory drug-like characteristics and adme (absorption, distribution, metabolism, excretion) properties
Safety and Hazards
Future Directions
The compound and its derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer’s disease . Therefore, future research could focus on further exploring its potential applications in medicine, particularly in neurodegenerative disorders.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-13-8-6-12(7-9-13)14-11-21-16(18-14)19-15-5-3-4-10-17-15/h3-11H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDFNMNXKWSVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine |
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